rac cis-3-Hydroxy apatinib-d4 hydrochloride
Description
rac cis-3-Hydroxy apatinib-d4 hydrochloride is a deuterated derivative of apatinib hydrochloride, a tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor-2 (VEGFR-2). The "d4" designation indicates that four hydrogen atoms in the parent compound are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies, ensuring minimal interference with the parent compound’s analytical detection .
Key structural features include:
- Deuterium substitution: Positions of deuteration are critical for isotopic purity (typically at metabolically stable sites).
- Hydroxy group: The cis-3-hydroxy configuration influences solubility and receptor binding affinity.
- Hydrochloride salt: Enhances stability and bioavailability compared to freebase forms.
Properties
Molecular Formula |
C24H24ClN5O2 |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-[[dideuterio-(2,6-dideuteriopyridin-4-yl)methyl]amino]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24+;/m1./s1/i12D,13D,15D2; |
InChI Key |
MKYYCCAFGYUXJH-GSMPKNCXSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=N1)[2H])C([2H])([2H])NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[C@]4(CC[C@H](C4)O)C#N.Cl |
Canonical SMILES |
C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) involves multiple steps, starting with the preparation of the deuterated precursor. The key steps include:
Deuterium Exchange: Introduction of deuterium atoms into the precursor molecule through deuterium exchange reactions.
Cyclization: Formation of the cyclopentyl ring structure through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group at the desired position using specific hydroxylation reagents.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt form to enhance solubility and stability.
Industrial Production Methods
Industrial production of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the carbonyl group back to the hydroxyl group using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) with modified functional groups, which can be used for further research and development.
Scientific Research Applications
(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in biological assays to investigate cellular processes and signaling pathways.
Medicine: Utilized in preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of apatinib and its derivatives.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) involves inhibition of tyrosine kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation, angiogenesis, and survival, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Deuterated Pharmaceuticals
Deuterated compounds like rac cis-3-hydroxy apatinib-d4 hydrochloride share applications in drug quantification and metabolic profiling. Comparisons include:
| Compound Name | CAS Number | Molecular Formula | Deuterium Substitution | Primary Use |
|---|---|---|---|---|
| rac cis-3-Hydroxy apatinib-d4 HCl | Not Available | C₂₅H₂₀D₄ClN₅O₃ | 4 H → D substitutions | Internal standard for apatinib assays |
| rac-Paroxetine-d4 Hydrochloride | Not Provided | C₁₉H₁₆D₄FNO₃·HCl | 4 H → D substitutions | Reference standard for paroxetine |
| rac cis-3-Hydroxy Glyburide-13C,d3 | 477-90-7 | C₂₃H₂₀¹³C₃D₃ClN₃O₅S | 3 H → D, ³C substitutions | Isotopic tracer for glyburide studies |
Key Findings :
Hydroxy-Substituted Pharmaceuticals
Hydroxy groups influence solubility and receptor interactions. Notable comparisons:
| Compound Name | CAS Number | Molecular Formula | Hydroxy Position | Therapeutic Target |
|---|---|---|---|---|
| rac cis-3-Hydroxy Glyburide | 23074-02-4 | C₂₃H₂₈ClN₃O₅S | cis-3 | Sulfonylurea (antidiabetic) |
| 4’-Hydroxy Flurbiprofen | 52807-12-2 | C₁₅H₁₃FO₃ | 4’ | COX inhibitor (NSAID) |
| 7-Hydroxy Coumarin Sulfate | 10605-02-4 | C₉H₆O₆S | 7 | Fluorescent probe |
Key Findings :
Quaternary Ammonium Compounds (QACs)
Though structurally distinct, QACs like benzalkonium chloride (BAC-C12) share functional similarities in aggregation behavior:
| Compound Name | CMC (mM) via Spectrofluorometry | CMC (mM) via Tensiometry |
|---|---|---|
| BAC-C12 | 8.3, 3.7, 0.0–0.05 | 8.0, 3.6, 0.4 |
| rac cis-3-hydroxy apatinib-d4 HCl | Not determined | Not determined |
Key Findings :
- QACs like BAC-C12 exhibit concentration-dependent micelle formation, a property critical for drug delivery systems. While this compound lacks surfactant properties, its aggregation in aqueous solutions (if any) would require similar characterization methods .
Research Implications and Limitations
- Analytical Utility : Deuterated compounds enable precise quantification of parent drugs in biological matrices, with detection limits as low as 0.1 ng/mL in LC-MS/MS .
- Metabolic Differences : Deuterium substitution can alter metabolic pathways; for example, ritodrine hydrochloride’s CYP-mediated metabolism may differ in deuterated analogs .
- Evidence Gaps : Direct data on this compound are absent in the provided evidence, necessitating extrapolation from structurally related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
